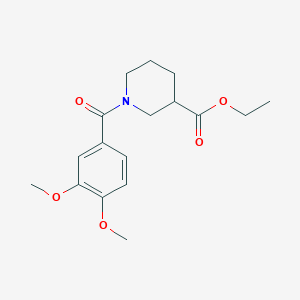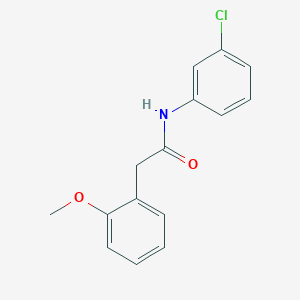![molecular formula C12H14N4S B261948 Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B261948.png)
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of tetrahydrotriazolopyrimidines, which have been reported to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is not fully understood. However, several studies have reported the potential targets of this compound. For instance, a study reported that Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide derivatives exhibited inhibitory activity against the enzyme topoisomerase II, which is involved in DNA replication and transcription. This suggests that the anticancer activity of this compound may be attributed to its ability to inhibit topoisomerase II.
Biochemical and Physiological Effects:
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has been reported to exhibit various biochemical and physiological effects. For instance, a study reported that this compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Another study reported that Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide derivatives exhibited anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize, and the synthesis method has been reported in the literature. Secondly, this compound exhibits various biological activities, making it a potential lead molecule for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Secondly, the synthesis of new derivatives of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide should be explored to improve its biological activity and selectivity. Thirdly, the in vivo efficacy and toxicity of this compound and its derivatives should be evaluated to assess their potential as drug candidates. Lastly, the potential of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide in other areas, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Méthodes De Synthèse
The synthesis of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has been reported in the literature. One of the methods involves the reaction of 2-mercapto-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the nucleophilic substitution of the thiol group with the benzyl chloride, followed by cyclization to form the desired product. This method has been reported to yield Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide in good yields.
Applications De Recherche Scientifique
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has been reported to exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory activities. Several studies have reported the potential of this compound as a lead molecule for drug development. For instance, a study reported the synthesis of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide derivatives and evaluated their anticancer activity against various cancer cell lines. The results showed that some of the derivatives exhibited potent anticancer activity, indicating the potential of this compound in drug development.
Propriétés
Nom du produit |
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide |
|---|---|
Formule moléculaire |
C12H14N4S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
3-benzylsulfanyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H14N4S/c1-2-5-10(6-3-1)9-17-12-15-14-11-13-7-4-8-16(11)12/h1-3,5-6H,4,7-9H2,(H,13,14) |
Clé InChI |
BPMPZEZAULBBEZ-UHFFFAOYSA-N |
SMILES isomérique |
C1CN=C2NN=C(N2C1)SCC3=CC=CC=C3 |
SMILES |
C1CN=C2NN=C(N2C1)SCC3=CC=CC=C3 |
SMILES canonique |
C1CNC2=NN=C(N2C1)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







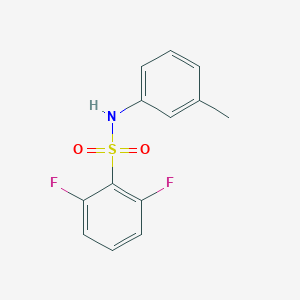

![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
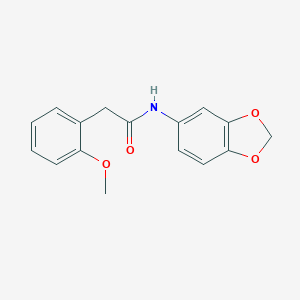

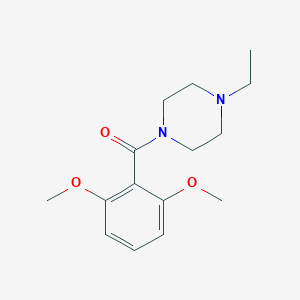
![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)

